

# CAS number and IUPAC nomenclature for accurate identification of Oxametacin.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Oxametacin |           |
| Cat. No.:            | B1677830   | Get Quote |

# Oxametacin: A Technical Guide to Identification, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **Oxametacin**, a non-steroidal anti-inflammatory drug (NSAID). The document details its precise chemical identification through its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A thorough examination of its mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes, is presented, including a visual representation of its role in the prostaglandin synthesis pathway. Furthermore, this guide outlines key physicochemical and pharmacological properties in a structured format and provides detailed experimental protocols for assessing its COX inhibitory activity and in vivo anti-inflammatory efficacy. This document is intended to serve as a valuable resource for professionals in research, and drug development, facilitating a deeper understanding and further investigation of **Oxametacin**.

### **Chemical Identification**

Accurate identification of chemical compounds is fundamental in research and development. The following table summarizes the key identifiers for **Oxametacin**.



| Identifier        | Value                                                                          |
|-------------------|--------------------------------------------------------------------------------|
| CAS Number        | 27035-30-9[1][2]                                                               |
| IUPAC Name        | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide[1] |
| Molecular Formula | C19H17CIN2O4[1]                                                                |
| Molar Mass        | 372.81 g/mol [1]                                                               |

## **Physicochemical and Pharmacological Properties**

A summary of the known physicochemical and pharmacological properties of **Oxametacin** is provided in the tables below. These parameters are crucial for understanding the drug's behavior in biological systems and for formulation development.

Table 2.1: Physicochemical Properties of Oxametacin

| Property               | Value         | Source   |
|------------------------|---------------|----------|
| Water Solubility       | 0.00569 mg/mL | ALOGPS   |
| logP                   | 3.5           | ALOGPS   |
| pKa (Strongest Acidic) | 8.86          | Chemaxon |

Table 2.2: Pharmacological Data of **Oxametacin** 

| Target                                  | Action    | Activity (IC50) | Organism |
|-----------------------------------------|-----------|-----------------|----------|
| Prostaglandin G/H<br>synthase 1 (COX-1) | Inhibitor | 5.55 (-log[M])  | Human    |
| Prostaglandin G/H<br>synthase 2 (COX-2) | Inhibitor | 5.96 (-log[M])  | Human    |
| Arachidonate 5-<br>lipoxygenase         | Inhibitor | 5.12 (-log[M])  | Rat      |



## **Mechanism of Action and Signaling Pathway**

**Oxametacin** exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H<sub>2</sub>, the precursor of prostaglandins, thromboxanes, and prostacyclins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, **Oxametacin** prevents the synthesis of these pro-inflammatory molecules.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of **Oxametacin**.



Click to download full resolution via product page

Figure 1: Oxametacin's inhibition of the Prostaglandin Synthesis Pathway.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to evaluate the efficacy of **Oxametacin**.

## In Vitro Cyclooxygenase (COX) Inhibition Assay



This protocol describes a method to determine the inhibitory activity of **Oxametacin** on COX-1 and COX-2 enzymes.

#### Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Oxametacin
- Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Co-factors (e.g., hematin, epinephrine)
- Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
- Microplate reader

#### Procedure:

- · Preparation of Reagents:
  - Prepare a stock solution of Oxametacin in DMSO.
  - Prepare serial dilutions of the Oxametacin stock solution to achieve a range of desired concentrations.
  - Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
  - Prepare the arachidonic acid substrate solution.
- Enzyme Inhibition Reaction:
  - In a microplate, add the reaction buffer, co-factors, and the enzyme (either COX-1 or COX-2).



- Add a small volume of the diluted Oxametacin solution or DMSO (for the control) to the wells.
- Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- Incubate the reaction for a defined period (e.g., 2 minutes) at 37°C.
- Stop the reaction by adding a stopping reagent (e.g., a strong acid).
- Quantification of Prostaglandin E<sub>2</sub>:
  - Quantify the amount of PGE<sub>2</sub> produced in each well using a competitive EIA kit according to the manufacturer's instructions.
  - Measure the absorbance using a microplate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of Oxametacin compared to the control (DMSO).
  - Plot the percentage of inhibition against the logarithm of the Oxametacin concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **Oxametacin** that causes 50% inhibition of the enzyme activity) from the dose-response curve.

# In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This protocol outlines a standard in vivo model to assess the anti-inflammatory effects of **Oxametacin** in rodents.

#### Materials:

· Wistar rats or Swiss albino mice



#### Oxametacin

- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Carrageenan solution (1% w/v in saline)
- Pletysmometer or digital caliper
- · Oral gavage needles

#### Procedure:

- · Animal Acclimatization and Grouping:
  - Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
  - Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test groups receiving different doses of **Oxametacin**.
- Drug Administration:
  - Administer **Oxametacin** or the vehicle orally to the respective groups one hour before the induction of inflammation.
- Induction of Inflammation:
  - Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Edema:
  - Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or digital caliper.
- Data Analysis:



- Calculate the percentage of edema for each animal at each time point using the formula:  $[(Vt V_0) / V_0] * 100$ , where Vt is the paw volume at time t and V<sub>0</sub> is the initial paw volume.
- Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group.
- Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Oxametacin Wikipedia [en.wikipedia.org]
- 2. Oxametacin [chemeurope.com]
- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for accurate identification of Oxametacin.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677830#cas-number-and-iupac-nomenclature-for-accurate-identification-of-oxametacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com